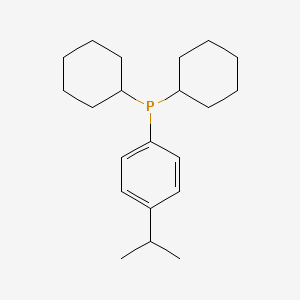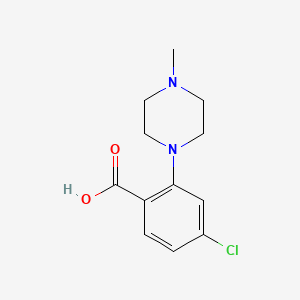
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a tertiary phosphine compound characterized by the presence of two tert-butyl groups, a phenyl ring, and a 1,3-dioxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of a chlorophosphine with an organometallic reagent. . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The phosphine can act as a ligand, coordinating to transition metals in catalytic processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, depending on the specific reaction conditions and reagents used.
科学研究应用
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several scientific research applications:
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly in the formation of phosphine-containing compounds.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates to transition metals, forming complexes that can facilitate various chemical transformations. The steric and electronic properties of the tert-butyl and dioxolane groups influence the reactivity and selectivity of these catalytic processes .
相似化合物的比较
Similar Compounds
Similar compounds include other tertiary phosphines with different substituents, such as:
- Di-tert-butyl(2,4,6-triisopropyl-3-methoxy-6-methylbiphenyl-2-yl)phosphine
- Di-tert-butyl malonate
- 1,4-Di-tert-butyl-2,5-dimethoxybenzene
Uniqueness
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is unique due to the presence of the 1,3-dioxolane moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in catalytic applications where these properties can enhance the efficiency and selectivity of the reactions.
属性
IUPAC Name |
ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUUTILKIBBBDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746327 |
Source


|
| Record name | Di-tert-butyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-99-0 |
Source


|
| Record name | Di-tert-butyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202864-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
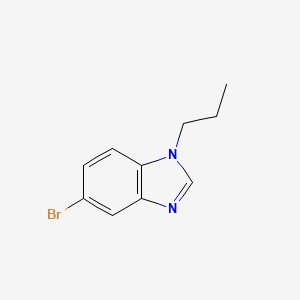
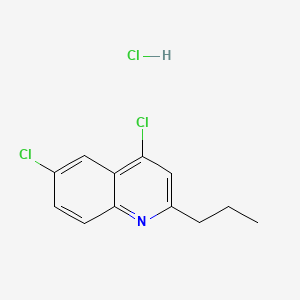
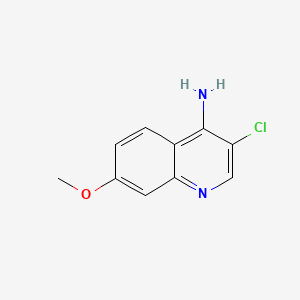
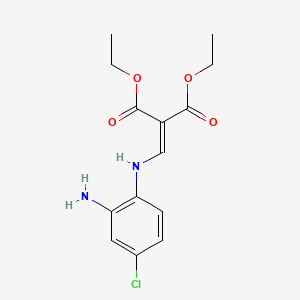

![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)
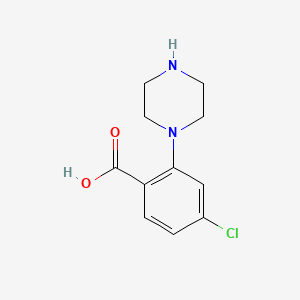
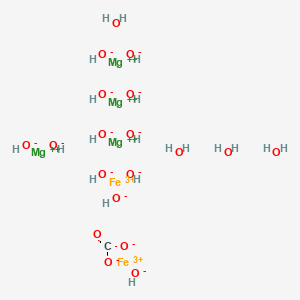
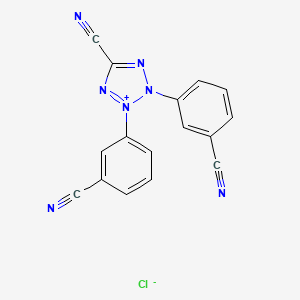


![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
